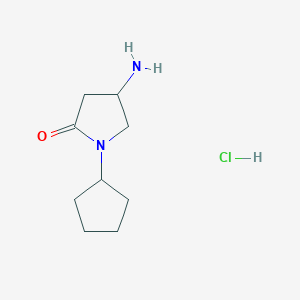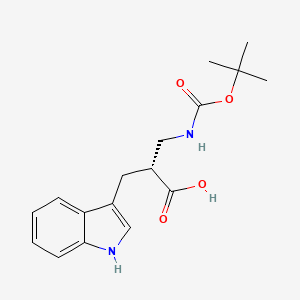
5-Bromo-2-(trifluoromethoxy)benzyl chloride
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthetic Intermediates and Organic Transformations
5-Bromo-2-(trifluoromethoxy)benzyl chloride serves as a critical intermediate in the synthesis of complex organic compounds. For instance, it has been utilized in the generation of aryne intermediates that further react to produce naphthalenes and naphthols through [4+2] cycloaddition reactions. Such transformations underscore the compound's utility in constructing polycyclic aromatic hydrocarbons, which are significant in pharmaceuticals and agrochemicals (Schlosser & Castagnetti, 2001).
Nucleophilic Substitution Reactions
The reactivity of 5-Bromo-2-(trifluoromethoxy)benzyl chloride under nucleophilic conditions has been explored to synthesize aliphatic trifluoromethyl ethers. This exemplifies the compound's role in introducing the trifluoromethoxy group into various substrates, thereby enhancing their chemical and physical properties for further applications in medicinal chemistry and materials science (Marrec et al., 2010).
Larvicidal Activity
Research on the larvicidal activity of 1,3,4-oxadiazole analogues derived from 5-Bromo-2-(trifluoromethoxy)benzyl chloride has demonstrated potential applications in pest control. The synthesized compounds showed significant activity against Culex quinquefasciatus mosquitoes, indicating the compound's relevance in developing new agents for vector control (Santhanalakshmi et al., 2022).
Catalysis and Synthetic Methodology
The compound has been involved in studies on catalytic processes, such as asymmetric silver-catalysed intermolecular bromotrifluoromethoxylation of alkenes. This highlights its utility in facilitating the introduction of trifluoromethoxy groups into organic molecules, thereby expanding the toolkit available for synthetic chemists to engineer molecules with desired properties for pharmaceuticals and agrochemicals (Guo et al., 2017).
Fluorescence Sensing and Material Science
In the context of material science, coordination polymers derived from bromo-substituted compounds like 5-Bromo-2-(trifluoromethoxy)benzyl chloride have shown selective sorption properties and potential for fluorescence sensing. These materials are being investigated for their ability to detect and selectively adsorb specific molecules, which is crucial for environmental monitoring and sensing applications (Hua et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-bromo-2-(chloromethyl)-1-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF3O/c9-6-1-2-7(5(3-6)4-10)14-8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJUTDFJHJUDSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CCl)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901207327 | |
| Record name | Benzene, 4-bromo-2-(chloromethyl)-1-(trifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901207327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(trifluoromethoxy)benzyl chloride | |
CAS RN |
1393442-60-8 | |
| Record name | Benzene, 4-bromo-2-(chloromethyl)-1-(trifluoromethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1393442-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 4-bromo-2-(chloromethyl)-1-(trifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901207327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






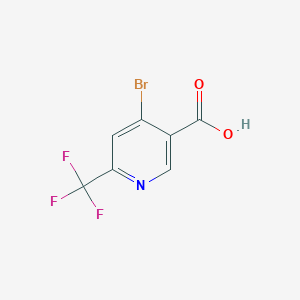

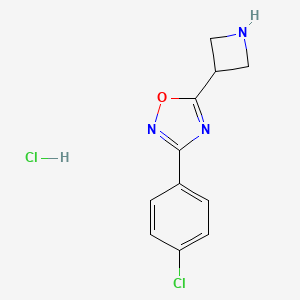
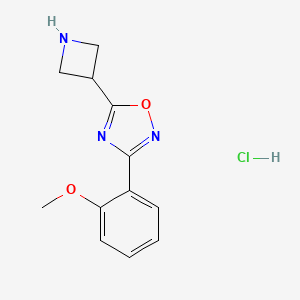
![5-Azetidin-3-yl-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride](/img/structure/B1379006.png)
